molecular formula C22H13ClN2O2S2 B2893363 3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one CAS No. 708993-12-8

3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one

Cat. No.: B2893363
CAS No.: 708993-12-8
M. Wt: 436.93
InChI Key: NWUHEUIFOZPWGA-UHFFFAOYSA-N
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Description

3-(2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one is a synthetic hybrid molecule combining a coumarin core with two thiazole rings, one substituted with a 4-chlorophenyl group. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties . The integration of thiazole moieties enhances structural complexity and bioactivity, as thiazoles are recognized for their antimicrobial, antitumor, and anti-inflammatory effects . This compound is synthesized through multistep reactions involving acetylation of 3-(2-amino-1,3-thiazol-4-yl)-2H-chromen-2-one, followed by coupling with 4-(4-chlorophenyl)-1,3-thiazole derivatives . Its structure has been validated via spectroscopic methods (NMR, FTIR) and single-crystal X-ray diffraction, revealing planar thiazole and coumarin systems with intermolecular hydrogen bonding stabilizing the crystal lattice .

Properties

IUPAC Name

3-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O2S2/c23-15-7-5-13(6-8-15)17-11-28-20(24-17)10-21-25-18(12-29-21)16-9-14-3-1-2-4-19(14)27-22(16)26/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUHEUIFOZPWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC4=NC(=CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one , often referred to as a thiazole-coumarin hybrid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN2O2S2C_{19}H_{15}ClN_2O_2S_2, with a molecular weight of approximately 396.91 g/mol. The structure consists of a coumarin backbone linked to thiazole rings, which are known for their diverse biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole-coumarin hybrids exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis and inhibition of cell proliferation. These compounds can disrupt critical signaling pathways involved in tumor growth and survival, such as the PI3K/Akt and MAPK pathways .
  • Case Studies :
    • A study conducted by Emami and Dadashpour (2015) demonstrated that coumarin derivatives possess the ability to regulate multiple cellular pathways related to cancer progression. This includes kinase inhibition and cell cycle arrest mechanisms .
    • Another investigation highlighted that specific thiazole derivatives showed potent antiproliferative activity against liver carcinoma cell lines (HEPG2) and other cancer types, indicating the potential for these compounds in cancer therapy .

Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes:

  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis and interference with protein synthesis .
  • Research Findings : A systematic review indicated that several thiazole derivatives demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial effects .

Data Tables

Biological Activity Cell Line/Pathogen IC50 Value (µM) Reference
AnticancerHEPG212.5
AntimicrobialStaphylococcus aureus15.0
AnticancerMDA-MB-2318.0

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s 4-chlorophenyl-thiazole moiety is recurrent in derivatives with enhanced bioactivity due to electron-withdrawing effects .
  • Substitutions on the thiazole ring (e.g., methylphenylamino, pyrazole) modulate solubility and target affinity .

Anticancer Activity :

  • Target Compound: Preliminary studies suggest inhibitory effects on breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines, though quantitative IC₅₀ data are pending .
  • Nortopsentin Analogs: Derivatives like 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles showed <50% cell growth at 10⁻⁵ M against HCT-116, MDA-MB-435, and MCF-7 lines .
  • Thiazole-Pyrazolines: Compounds with 4-chlorophenyl groups exhibited IC₅₀ values of 6.8–12.3 µM against MCF-7, outperforming non-chlorinated analogs .

Anti-inflammatory Activity :

  • Chlorophenyl-Thiazole Derivatives : Compounds 6c and 6e demonstrated 72–78% inhibition of hemolysis (vs. 82% for celecoxib), linked to hydrogen-bonding interactions with COX-2’s Tyr385 and Ser530 residues .

Antioxidant Activity :

  • Thiazole-pyrazole hybrids with 4-chlorophenyl groups (e.g., compound 82f) showed IC₅₀ values of 63.11 µg/mL in DPPH assays, comparable to ascorbic acid .
Physicochemical and Pharmacokinetic Properties
  • Crystallography: The target compound’s crystal structure (Pna2₁ space group) features planar thiazole and coumarin systems, with hydrogen bonding (O–H⋯N, N–H⋯O) enhancing stability . In contrast, 3-(2-(4-methylphenylamino)thiazol-4-yl)-2H-chromen-2-one crystallizes in orthorhombic Pna21 with tighter π-π stacking .
  • Solubility : The 4-chlorophenyl group reduces aqueous solubility compared to hydroxyl- or methoxy-substituted analogs, necessitating formulation optimization .
  • Metabolic Stability : Thiazole rings resist oxidative degradation better than furan or pyrrole analogs, as evidenced by microsomal assays .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via a two-component reaction protocol involving 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and substituted anilines in ethanol under reflux conditions. Key steps include maintaining a 1:1 molar ratio and using elemental analysis, UV-vis, FTIR, and NMR spectroscopy for structural validation . For derivatives, methods like DMF-mediated reflux with aryl isothiocyanates or bromoacetyl intermediates are employed, followed by recrystallization (ethanol) to ensure purity .

Q. How is the structural characterization of this compound and its derivatives validated?

Structural validation combines spectroscopic techniques (FTIR, 1^1H/13^{13}C NMR, ESI-MS) and X-ray crystallography. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna21_1) provides precise bond lengths, angles, and packing arrangements. Software like SHELXL refines crystallographic data, with validation via R-factor analysis (e.g., R = 0.038 in ) .

Q. What spectroscopic techniques are essential for identifying functional groups and tautomeric forms?

FTIR confirms lactone C=O (1720–1730 cm1^{-1}) and C=N (1600–1638 cm1^{-1}) groups. 1^1H NMR detects aromatic protons (δ 6.6–8.2 ppm) and substituents like OCH3_3 (δ 3.7 ppm). ESI-MS validates molecular weight (e.g., m/z 461 [M+H]+^+), while 13^{13}C NMR assigns sp2^2/sp3^3 carbons. Tautomeric equilibria (e.g., thione-thiol) are resolved via combined NMR and X-ray data .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in thiazole-coumarin hybrid synthesis?

Low yields often stem from steric hindrance at the thiazole-methyl coupling site. Optimization strategies include:

  • Using polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
  • Catalyzing with Cu(I) salts for Ullmann-type couplings.
  • Employing microwave-assisted synthesis to reduce reaction time (e.g., 1 hr vs. 24 hr conventional) .

Q. What crystallographic challenges arise in resolving structures with multiple heterocyclic rings, and how are they addressed?

Challenges include disorder in thiazole-methyl groups and weak diffraction due to crystal twinning. Solutions:

  • Collect high-resolution data (e.g., synchrotron sources).
  • Use SHELXD for phase problem resolution and SHELXL for refinement with TWIN/BASF commands.
  • Validate via Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O, π-π stacking) .

Q. How do intermolecular interactions influence the compound’s solid-state properties and solubility?

Hydrogen-bonding networks (e.g., N–H···O, C–H···π) stabilize crystal packing, as shown by graph set analysis (e.g., R_2$$^2(8) motifs in ). These interactions reduce solubility in nonpolar solvents but enhance thermal stability. Solubility can be modulated via methoxy or nitro substituents, which disrupt packing .

Q. What methodologies are used to resolve contradictions in bioactivity data across studies?

Discrepancies in antimicrobial or antioxidant assays often arise from variations in:

  • Bacterial strains (Gram-positive vs. Gram-negative).
  • Assay conditions (aerobic vs. anaerobic).
  • Compound purity (validate via HPLC ≥95%). Cross-validation using standardized protocols (e.g., CLSI guidelines) and dose-response curves (IC50_{50}) improves reproducibility .

Q. How can computational modeling complement experimental data in SAR studies?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or DNA gyrase. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to correlate electronic properties with antioxidant activity. MD simulations assess stability of ligand-protein complexes over 100 ns trajectories .

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